molecular formula C8H9BrOS B6354973 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene CAS No. 67853-40-1

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B6354973
CAS No.: 67853-40-1
M. Wt: 233.13 g/mol
InChI Key: WRVHIUZSGRYFRK-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is a substituted aromatic compound with a benzene core functionalized at positions 1, 2, and 3. Its structure comprises:

  • 1-Methoxy group (-OCH₃): A strong electron-donating, ortho/para-directing substituent.
  • 2-Bromo group (-Br): A moderately deactivating, meta-directing halogen.
  • 3-Methylsulfanyl group (-SCH₃): A weakly electron-donating (via sulfur’s lone pairs), ortho/para-directing thioether.

This combination creates a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions. The compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group. Its crystal structure, determined via X-ray diffraction (as inferred from methodologies in and ), would exhibit intramolecular hydrogen bonding and specific dihedral angles between substituents .

Properties

IUPAC Name

2-bromo-1-methoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHIUZSGRYFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-3-(methylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the functional groups on the benzene ring contribute to its reactivity and ability to form covalent bonds with other molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene with analogs differing in substituent type, position, or electronic effects:

Compound Name Substituents (Positions) Key Properties/Reactivity Differences CAS/Reference
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene 1-OCH₃, 2-Br, 3-SCH₃ - Balanced electronic effects: OCH₃ (activating) and Br (deactivating) compete for directing. SCH₃ weakly donates electrons. High potential for meta-substitution reactions. Not explicitly listed in evidence
1-Bromo-3-(methylsulfonyl)benzene 1-Br, 3-SO₂CH₃ - SO₂CH₃ is strongly electron-withdrawing, making the ring less reactive toward electrophiles. Directing effects shift to meta positions dominated by sulfonyl group . 34896-80-5
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran core with Br, SCH₃ - Benzofuran’s oxygen enhances electron density, increasing reactivity in π-π interactions. Bromine and SCH₃ positions alter regioselectivity in substitution reactions . Not provided
2-Bromo-1-methoxy-4-(methylsulfanyl)benzene 1-OCH₃, 2-Br, 4-SCH₃ - SCH₃ at position 4 creates para-directing synergy with OCH₃, favoring electrophilic substitution at position 5. Steric hindrance differs due to spatial arrangement . Not listed
2-Chloro-1-methoxy-3-(methylsulfanyl)benzene 1-OCH₃, 2-Cl, 3-SCH₃ - Cl is less electronegative than Br, reducing deactivation. Lower molecular weight decreases melting/boiling points compared to bromo analog . Not listed

Key Comparative Insights:

Electronic Effects :

  • Electron-donating vs. withdrawing groups : The methylsulfanyl (-SCH₃) group in the target compound donates electrons less effectively than methoxy (-OCH₃) but more than sulfonyl (-SO₂CH₃). This results in intermediate reactivity for electrophilic aromatic substitution .
  • Directing effects : The interplay between meta-directing Br and ortho/para-directing OCH₃/SCH₃ creates competing regioselectivity. For example, nitration would likely occur at position 5 (meta to Br and para to SCH₃) .

Physical Properties :

  • Solubility : The thioether (-SCH₃) group increases hydrophobicity compared to sulfonyl analogs, reducing solubility in polar solvents .
  • Melting points : Bromine’s high molecular weight and polarizability contribute to higher melting points than chloro analogs .

Reactivity in Synthesis :

  • Cross-coupling : The bromine atom in the target compound is more reactive in palladium-catalyzed couplings than chlorine, enabling efficient aryl-aryl bond formation .
  • Oxidation susceptibility : The methylsulfanyl group can oxidize to sulfoxide or sulfone under strong oxidizing conditions, altering electronic properties .

Crystallographic Behavior :

  • Intramolecular hydrogen bonds (e.g., C–H⋯O) and dihedral angles between substituents (e.g., 16.96°–55.54° in related structures) influence crystal packing and stability .

Biological Activity

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is an organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is C9H10BrOSC_9H_{10}BrOS. The presence of a bromine atom, a methoxy group, and a methylsulfanyl group contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The bromine atom may enhance the lipophilicity of the molecule, facilitating its penetration into biological membranes. The methylsulfanyl group can participate in redox reactions, potentially influencing cellular oxidative stress levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
16fHepG26.19 ± 0.50
16cMCF-75.10 ± 0.40
24bMDA-MB-2318.16
25cMCF-70.90

These findings suggest that modifications in the structure can significantly impact the compound's effectiveness against cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds containing methylsulfanyl groups have also been investigated. A study on related compounds indicated that those with electron-withdrawing groups like bromine exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainActivity Level
D-17S. aureusHigh
D-20K. pneumoniaeHigh
D-4E. coliModerate

This suggests that the presence of specific substituents can modulate the antimicrobial efficacy of these compounds.

Antioxidant Activity

Antioxidant assays have shown that certain derivatives of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene possess notable free radical scavenging abilities. These properties are crucial for mitigating oxidative stress-related diseases:

CompoundAssay TypeResult
D-16DPPH ScavengingIC50 = 15 µM
D-4ABTS ScavengingIC50 = 12 µM

The antioxidant activity indicates potential applications in preventing cellular damage and promoting health.

Case Studies

  • Anticancer Research : A study evaluated the effects of various derivatives on MCF-7 breast cancer cells, revealing that compounds with bromine substitutions had lower IC50 values compared to standard treatments like doxorubicin, indicating superior efficacy in inhibiting cell proliferation.
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of synthesized derivatives against common pathogens, demonstrating that modifications in functional groups significantly influenced their effectiveness, with certain compounds showing potent activity against resistant strains.

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